Bienvenue dans la boutique en ligne BenchChem!

1-(3-Phenylbutyl)azetidin-3-ol

Lipophilicity optimization Blood-brain barrier penetration CNS drug design

1-(3-Phenylbutyl)azetidin-3-ol (CAS 2098012-01-0) is a chiral, non-aromatic azetidine derivative bearing a secondary hydroxyl group at the ring 3-position and a 3-phenylbutyl substituent at the ring nitrogen. With molecular formula C₁₃H₁₉NO and molecular weight 205.30 g/mol, it is supplied at ≥95% purity by specialty chemical vendors including TRC, Life Chemicals, and Biosynth.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 2098012-01-0
Cat. No. B1475985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenylbutyl)azetidin-3-ol
CAS2098012-01-0
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC(CCN1CC(C1)O)C2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)7-8-14-9-13(15)10-14/h2-6,11,13,15H,7-10H2,1H3
InChIKeyCGYATMYUEOVKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Phenylbutyl)azetidin-3-ol (CAS 2098012-01-0): Procurement-Grade Chiral Azetidine Building Block for CNS-Targeted Medicinal Chemistry


1-(3-Phenylbutyl)azetidin-3-ol (CAS 2098012-01-0) is a chiral, non-aromatic azetidine derivative bearing a secondary hydroxyl group at the ring 3-position and a 3-phenylbutyl substituent at the ring nitrogen. With molecular formula C₁₃H₁₉NO and molecular weight 205.30 g/mol, it is supplied at ≥95% purity by specialty chemical vendors including TRC, Life Chemicals, and Biosynth [1]. The compound is structurally classified within the heterocyclic-substituted 3-alkyl azetidine series, a class patented as cannabinoid-1 (CB1) receptor antagonists/inverse agonists by Merck Sharp & Dohme Corp. [2]. Its computed XLogP3 of 2.1 and topological polar surface area of 23.5 Ų place it within physicochemical ranges considered favorable for blood-brain barrier penetration [1].

Why 1-(3-Phenylbutyl)azetidin-3-ol Cannot Be Casually Replaced by In-Class Azetidine Analogs in Synthesis or Screening


Within the azetidin-3-ol class, the combination of the N-(3-phenylbutyl) substituent and the free 3-hydroxyl group creates a unique physicochemical and reactivity profile that simple in-class substitution cannot replicate. The 3-phenylbutyl chain provides a computed XLogP3 of 2.1 [1], which is substantially more lipophilic than shorter-chain analogs such as 1-(1-phenylethyl)azetidin-3-ol (XLogP ~1.4 estimated) [2], while the secondary alcohol offers a hydrogen-bond donor (HBD=1) not present in the corresponding amine (1-(3-phenylbutyl)azetidin-3-amine, CAS 1468920-17-3, HBD=0 for the NH₂ but with different protonation behavior) or carboxylic acid (1-(3-phenylbutyl)azetidine-3-carboxylic acid, HBD=1 but acidic) derivatives . This specific HBD/HBA stoichiometry (1 donor / 2 acceptors) and the conformational flexibility imparted by the 4 rotatable bonds of the phenylbutyl chain directly affect both target binding and metabolic stability in ways that cannot be predicted or reproduced by substituting an analog with a different functional group at the 3-position or a differently branched N-alkyl chain.

Quantitative Differentiation Evidence for 1-(3-Phenylbutyl)azetidin-3-ol Versus Closest Structural Analogs


Lipophilicity (XLogP3 = 2.1) Differentiates from Shorter-Chain and Polar Azetidine Analogs

1-(3-Phenylbutyl)azetidin-3-ol possesses a computed XLogP3 of 2.1 [1], representing a moderate lipophilicity that is 0.7 log units higher than the estimated XLogP3 of ~1.4 for the shorter-chain analog 1-(1-phenylethyl)azetidin-3-ol (C₁₁H₁₅NO, MW 177.24) [2]. Compared to 1-(diphenylmethyl)azetidin-3-ol (C₁₆H₁₇NO, MW 239.31), which carries a bulkier, more lipophilic diphenylmethyl group and is reported with an IC₅₀ of 196 µM against plasmepsin II from Plasmodium falciparum [3], the 3-phenylbutyl derivative is predicted to have a more favorable balance of lipophilicity and size for CNS penetration, falling within the optimal XLogP range of 1–3 for blood-brain barrier permeation [4]. The topological polar surface area of 23.5 Ų is well below the 90 Ų threshold commonly associated with CNS penetration [1].

Lipophilicity optimization Blood-brain barrier penetration CNS drug design

Hydrogen Bond Donor/Acceptor Profile (HBD=1, HBA=2) Confers Unique Derivatization Handle Versus Amine and Acid Analogs

The 3-hydroxyl group on the azetidine ring provides exactly one hydrogen bond donor and contributes to two total hydrogen bond acceptors (HBD=1, HBA=2) [1]. This distinguishes the compound from its direct amine analog, 1-(3-phenylbutyl)azetidin-3-amine (CAS 1468920-17-3, C₁₃H₂₀N₂, MW 204.31), which presents a primary amine (pKa ~10) that is predominantly protonated at physiological pH , and from the carboxylic acid analog 1-(3-phenylbutyl)azetidine-3-carboxylic acid (C₁₄H₁₉NO₂, MW 233.31), which is negatively charged at pH 7.4 . The neutral, non-ionizable hydroxyl offers a distinct advantage as a synthetic handle: it permits selective O-functionalization (etherification, esterification, carbamoylation) under mild conditions without the competing N-functionalization or zwitterion formation that complicates reactions of the amine and acid analogs. Commercially, the alcohol is available at ≥95% purity from three independent suppliers (TRC, Life Chemicals, Biosynth) at quantities from 100 mg to 10 g, with pricing at $95/100 mg, $570/1 g (TRC) and $401/1 g (Life Chemicals) [1], whereas the amine analog is primarily single-sourced.

Fragment-based drug design Prodrug strategy Synthetic intermediate

CB1 Receptor Antagonist Class Membership Places Compound in Patented Anti-Obesity Pharmacophore Space

1-(3-Phenylbutyl)azetidin-3-ol is registered in drug-target databases as a member of the 'heterocyclic-substituted 3-alkyl azetidine derivative' class, specifically mapped as PMID26161824-Compound-158 (or Compound-160 depending on stereochemistry), which are patented CB1 receptor antagonists indicated for obesity (ICD-11: 5B81) [1]. The parent patent US7906652 (Merck) claims this compound class as CB1 antagonists/inverse agonists with utility in obesity, diabetes, NAFLD/NASH, and CNS disorders [2]. This patent-based association provides a defined biological annotation that is absent for the vast majority of commercially available azetidine building blocks. By contrast, the isomeric compound 3-butyl-3-phenylazetidine (C₁₃H₁₉N, MW 189.30, CAS 7215-14-7), which places the phenyl and butyl groups at the ring 3-position rather than the nitrogen, lacks any CB1 receptor annotation and is cataloged merely as a general research chemical [3]. The CB1 receptor association of 1-(3-Phenylbutyl)azetidin-3-ol provides a hypothesis-driven starting point for metabolic disease programs that non-annotated azetidine isomers cannot offer.

Cannabinoid receptor Metabolic disorder Anti-obesity agent

Chirality at the Phenylbutyl Side Chain Enables Enantioselective SAR Exploration Inaccessible to Achiral or Racemic Analogs

The 3-phenylbutyl side chain bears a chiral center at the benzylic carbon (C-3 of the butyl chain), producing a stereogenic element that is absent in achiral N-substituted azetidin-3-ols such as 1-benzylazetidin-3-ol or 1-phenethylazetidin-3-ol [1]. The compound's InChI string (InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)7-8-14-9-13(15)10-14/h2-6,11,13,15H,7-10H2,1H3) confirms the chiral methyl-substituted carbon [2]. This stereocenter, combined with the intrinsic puckering chirality of the azetidine ring, yields a compound with two stereochemical elements that can be independently varied. The chiral nature is evidenced by commercial sourcing: the compound is listed with defined stereochemistry by TRC (Catalog P127166), and the kuujia.com entry explicitly describes it as 'a chiral azetidine derivative' whose 'well-defined stereochemistry also makes it suitable for enantioselective synthesis' [2]. By contrast, the amine analog 1-(3-phenylbutyl)azetidin-3-amine (CAS 1468920-17-3) is typically supplied as a racemate, and the isomeric 3-butyl-3-phenylazetidine is achiral . For programs requiring enantiopure building blocks to probe stereospecific target interactions, the alcohol variant offers a demonstrated supply of chirally defined material.

Chiral resolution Stereoselective synthesis Enantiomer-specific activity

Procurement-Relevant Application Scenarios for 1-(3-Phenylbutyl)azetidin-3-ol Based on Verified Differentiation Evidence


CNS-Penetrant Fragment Library Design Requiring Moderate Lipophilicity (XLogP 2.1) Building Blocks

The computed XLogP3 of 2.1 and TPSA of 23.5 Ų [1] place this compound within the optimal CNS drug-like space (XLogP 1–3, TPSA <90 Ų). Medicinal chemistry teams building fragment-based screening collections for CNS targets can justify procurement of this specific azetidine over the more lipophilic 1-(diphenylmethyl)azetidin-3-ol or the less lipophilic 1-(1-phenylethyl)azetidin-3-ol, as the intermediate logP value balances membrane permeability with reduced risk of promiscuous binding and phospholipidosis associated with high-logP compounds [2].

CB1 Receptor Antagonist Lead Optimization in Metabolic Disease Programs

Based on its annotation in drug-target databases as a CB1 receptor antagonist (PMID26161824-Compound-158/160, indicated for obesity ICD-11: 5B81) [3] and its inclusion within the Merck patent family US7906652 [4], this compound serves as a structurally defined starting point for CB1 antagonist lead optimization. It is preferable to isomeric azetidines such as 3-butyl-3-phenylazetidine that lack any CB1 receptor annotation, as the pre-existing target hypothesis reduces the screening burden and provides a patent landscape context for freedom-to-operate analysis.

Late-Stage Diversification via Selective O-Functionalization of the 3-Hydroxyl Group

The single, neutral hydroxyl group (HBD=1, HBA=2) [1] enables selective O-alkylation, O-acylation, or O-carbamoylation without the competing N-reactivity that plagues the amine analog 1-(3-phenylbutyl)azetidin-3-amine, or the activation requirements of the carboxylic acid analog. Synthetic chemistry groups requiring a clean, mono-functionalizable azetidine scaffold for parallel library synthesis should select the alcohol variant to minimize protection/deprotection steps and improve overall synthetic throughput.

Enantioselective SAR Exploration Utilizing a Chiral Phenylbutyl Side Chain

The chiral benzylic carbon in the 3-phenylbutyl substituent, combined with the intrinsic ring-puckering chirality of the azetidine, provides two stereochemical elements [1]. For medicinal chemistry programs investigating stereospecific target engagement—particularly at GPCRs where side-chain chirality can profoundly affect binding and functional selectivity—this compound offers a chiral building block supplied as stereochemically defined material, a feature absent in achiral analogs (e.g., 1-benzylazetidin-3-ol) or racemate-supplied analogs (e.g., the amine variant) .

Quote Request

Request a Quote for 1-(3-Phenylbutyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.